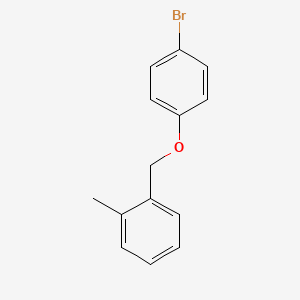

1-((4-Bromophenoxy)methyl)-2-methylbenzene

Descripción

1-((4-Bromophenoxy)methyl)-2-methylbenzene (CAS: Not explicitly provided; molecular formula: C₁₄H₁₃BrO) is a brominated aromatic compound featuring a 2-methylbenzene core substituted with a (4-bromophenoxy)methyl group. This structure combines steric hindrance from the ortho-methyl group with the electron-withdrawing effects of the bromophenoxy moiety, influencing its reactivity and physical properties. The compound is likely synthesized via nucleophilic substitution or coupling reactions involving bromophenol derivatives and 2-methylbenzyl halides, as inferred from analogous synthetic routes in the literature . Potential applications include its use as an intermediate in pharmaceuticals or agrochemicals, particularly given the prevalence of bromophenoxy groups in bioactive molecules .

Propiedades

IUPAC Name |

1-bromo-4-[(2-methylphenyl)methoxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-11-4-2-3-5-12(11)10-16-14-8-6-13(15)7-9-14/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOCAPLPZVQGQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromophenoxy)methyl)-2-methylbenzene typically involves the reaction of 4-bromophenol with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Análisis De Reacciones Químicas

Types of Reactions: 1-((4-Bromophenoxy)methyl)-2-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The bromine atom can be reduced to form the corresponding phenoxy derivative.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium carbonate in DMF.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

Substitution: Formation of various substituted phenoxy derivatives.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of phenoxy derivatives without the bromine atom.

Aplicaciones Científicas De Investigación

1-((4-Bromophenoxy)methyl)-2-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.

Mecanismo De Acción

The mechanism of action of 1-((4-Bromophenoxy)methyl)-2-methylbenzene involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Selected Brominated Aromatic Compounds

Key Findings:

Substituent Effects on Reactivity: The bromophenoxy group enhances electrophilic substitution resistance due to its electron-withdrawing nature, whereas methoxy groups (e.g., in 1-bromo-4-methoxy-2-methylbenzene) increase electron density, favoring reactions like Friedel-Crafts alkylation . Steric Effects: The ortho-methyl group in 1-((4-Bromophenoxy)methyl)-2-methylbenzene hinders access to the benzene ring, reducing reaction rates compared to para-substituted analogs .

Physical Properties: Solubility: Methoxy derivatives exhibit higher polarity and solubility in polar solvents (e.g., ethanol, acetone) compared to bromophenoxy analogs . Thermal Stability: Bromophenoxy compounds generally exhibit higher thermal stability due to stronger C-Br bonds and resonance stabilization .

Applications: Pharmaceutical Intermediates: Bromophenoxy derivatives are prevalent in patent literature for neuromuscular disorder treatments (e.g., CLC-1 ion channel inhibitors ). Material Science: Lipophilic derivatives like 1-bromo-4-((2-ethylhexyl)oxy)benzene are used in liquid crystals or polymer synthesis .

Synthetic Utility: 1-(Bromomethyl)-2-methylbenzene serves as a versatile alkylating agent, while allyloxy/bromophenoxy hybrids enable modular synthesis of complex ethers .

Actividad Biológica

1-((4-Bromophenoxy)methyl)-2-methylbenzene, also known as Bromophenyl methyl ether , is an organic compound with potential biological activities. This article aims to summarize its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C10H11BrO

- Molecular Weight : 227.1 g/mol

- CAS Number : 100-00-0

The compound features a bromophenyl group attached to a methyl group, which may influence its interactions with biological targets.

Biological Activities

-

Antimicrobial Activity :

- Studies have indicated that 1-((4-Bromophenoxy)methyl)-2-methylbenzene exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been noted, making it a candidate for further exploration in the development of antimicrobial agents .

- Anticancer Properties :

- Mechanisms of Action :

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacteria | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Mechanism of Action | Potential enzyme inhibition |

Case Study: Anticancer Activity

In a study assessing the cytotoxicity of various compounds, 1-((4-Bromophenoxy)methyl)-2-methylbenzene was evaluated against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM, suggesting a promising avenue for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.